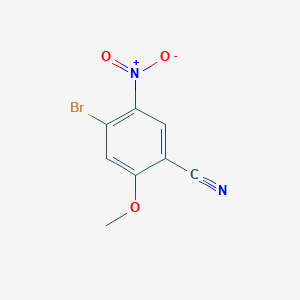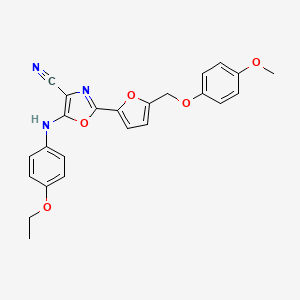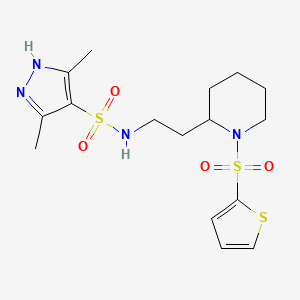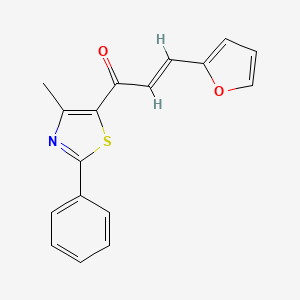
4-Bromo-2-methoxy-5-nitrobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Bromo-2-methoxy-5-nitrobenzonitrile (4-BNMNB) is a synthetic organic compound with a molecular formula of C7H4BrNO3. It is a colorless solid that is insoluble in water and has a melting point of 145-146 °C. 4-BNMNB is used in a variety of scientific research applications, including organic synthesis, drug design, and biochemistry. This compound has a wide range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Scientific Research Applications
1. Synthesis and Chemical Properties
- Synthesis and Reactivity : In studies on the synthesis and reactivity of isoxazoles, 4-nitrobenzonitrile oxide, structurally related to 4-Bromo-2-methoxy-5-nitrobenzonitrile, demonstrated intriguing reactivity when combined with various dipolarophiles. These reactions were analyzed using theoretical methods like Density Functional Theory (DFT) to understand their regiochemistry (Dorostkar-Ahmadi et al., 2011).
- Environmental Phototransformation : A study on the herbicide bromoxynil, which shares structural similarities with this compound, highlighted its photoreactions in water. The presence of sodium nitrite significantly influenced the phototransformation of bromoxynil, indicating a potential environmental impact (Kochany & Choudhry, 1990).
2. Applications in Materials Science
- Thermophysical Studies : The heat capacities and phase transitions of nitrobenzonitriles, related to this compound, were studied using differential scanning calorimetry. This research provides insights into the thermal properties of these compounds, which is crucial for materials science applications (Jiménez et al., 2002).
- Second Harmonic Generation Studies : A study on 5-Bromo-2-methoxybenzonitrile, a compound similar to this compound, used DFT calculations to explore its geometric structure and nonlinear optical (NLO) properties. This research is significant for developing new materials with potential applications in optical technologies (Kumar & Raman, 2017).
3. Pharmaceutical Research
- Herbicide Resistance in Plants : Research on bromoxynil, which has structural resemblance to this compound, has led to the development of transgenic plants expressing a bacterial detoxification gene. This gene enables plants to resist the herbicidal effects of bromoxynil, demonstrating the compound's potential in agricultural biotechnology (Stalker et al., 1988).
Properties
IUPAC Name |
4-bromo-2-methoxy-5-nitrobenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O3/c1-14-8-3-6(9)7(11(12)13)2-5(8)4-10/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWOLTSHVOOHAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C#N)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-(sec-butyl)-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2403181.png)

![6-(1H-benzimidazol-2-yl)benzimidazo[1,2-a]quinoline](/img/structure/B2403185.png)

![N-[(1R,2S,3R,4S)-3-Phenyl-2-bicyclo[2.2.1]hept-5-enyl]prop-2-enamide](/img/structure/B2403189.png)

![(E)-4-(Dimethylamino)-N-[3-(3-methylpyridin-2-yl)propyl]but-2-enamide](/img/structure/B2403193.png)
![7-[(2-chlorophenyl)methyl]-8-(ethylsulfanyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2403194.png)



![N-(4-fluorophenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2403199.png)


